2,5-Dichloroaniline is an organic compound with the chemical formula C₆H₃Cl₂NH₂. It is one of the six isomers of dichloroaniline and appears as a colorless solid that is insoluble in water. This compound is primarily produced through the hydrogenation of 1,4-dichloro-2-nitrobenzene. Due to its structure, it contains two chlorine atoms attached to the benzene ring at the 2 and 5 positions, which significantly influences its chemical properties and reactivity. 2,5-Dichloroaniline serves as a precursor for various dyes and pigments, notably Pigment Yellow 10, making it a valuable compound in the dye industry .
The biological activity of 2,5-dichloroaniline has been studied due to its potential toxicity and environmental impact. Exposure can lead to irritation of the skin, eyes, and mucous membranes. Inhalation or ingestion poses serious health risks, including acute toxicity and long-term effects on organ systems. Its metabolites may also exhibit mutagenic properties, raising concerns regarding its safety in industrial applications .
The primary method for synthesizing 2,5-dichloroaniline involves:
These synthetic pathways are crucial for producing high-purity 2,5-dichloroaniline for industrial use .
2,5-Dichloroaniline has several important applications:
Studies have shown that 2,5-dichloroaniline interacts with various biological systems. Its toxicity profile indicates potential interactions with cellular components that could lead to oxidative stress or DNA damage. Furthermore, environmental studies suggest that it may affect aquatic organisms when released into water systems due to its persistence and bioaccumulation potential .
Several compounds share structural similarities with 2,5-dichloroaniline. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Chloroaniline | C₆H₄ClNH₂ | Contains one chlorine atom; less toxic than 2,5-dichloroaniline. |
4-Chloroaniline | C₆H₄ClNH₂ | Similar reactivity but different substitution pattern; used in similar applications. |
3,4-Dichloroaniline | C₆H₃Cl₂NH₂ | Shares two chlorine atoms but at different positions; exhibits different biological activity. |
2,6-Dichloroaniline | C₆H₃Cl₂NH₂ | Similar structure but different substitution; often used in dye production as well. |
The uniqueness of 2,5-dichloroaniline lies in its specific positioning of chlorine atoms that influences its reactivity and applications compared to these similar compounds .
2,5-Dichloroaniline (C₆H₃Cl₂NH₂) emerged as a critical compound during the mid-20th century amid rapid advancements in synthetic organic chemistry. Its discovery is intertwined with the industrialization of aniline derivatives, particularly for dye manufacturing. The compound was first synthesized via the hydrogenation of 1,4-dichloro-2-nitrobenzene, a method still employed industrially today. Early applications centered on its role as a precursor to azo dyes such as Pigment Yellow 10, which became commercially significant in textile and coating industries by the 1950s. The compound’s utility expanded into agrochemicals by the 1960s, where it served as an intermediate in herbicide production.
2,5-Dichloroaniline is one of six dichloroaniline isomers, distinguished by chlorine substitutions at the 2 and 5 positions on the benzene ring. Its structural characteristics include:
Property | 2,5-Dichloroaniline | Other Isomers (e.g., 2,4-, 3,4-) |
---|---|---|
Melting Point (°C) | 47–50 | 20–71 (varies by isomer) |
Boiling Point (°C) | 251 | 240–265 |
Molecular Weight (g/mol) | 162.02 | 162.02 |
Log Kow | 2.73 | 2.45–3.10 |
The non-coplanar orientation of the amino group relative to the aromatic ring, confirmed via quantum mechanical calculations, differentiates its reactivity from isomers like 2,4-dichloroaniline.
2,5-Dichloroaniline serves as a model compound for studying:
The molecule’s planar benzene ring and angled amino group (–NH₂) create distinct vibrational modes detectable via infrared (IR) and Raman spectroscopy. Key bands include:
Property | Value | Conditions |
---|---|---|
Melting Point | 47–50°C | Ambient pressure |
Boiling Point | 251°C | 760 mmHg |
Density | 1.4 g/cm³ | 20°C |
Water Solubility | 0.12 g/L | 25°C |
Log Kow | 2.73 | – |
The compound’s low water solubility necessitates organic solvents (e.g., ethanol, dichloromethane) for laboratory use.
The catalytic hydrogenation of 2,5-dichloronitrobenzene represents the most widely employed industrial method for synthesizing 2,5-dichloroaniline [1]. This reduction process involves the selective conversion of the nitro group to an amino group while preserving the chlorine substituents on the aromatic ring [2]. The reaction typically proceeds under hydrogen atmosphere in the presence of heterogeneous catalysts at elevated temperatures and pressures [1] [3].
The conventional hydrogenation process utilizes alcoholic solvents as reaction media, with ethanol being the most commonly employed solvent [1]. The reaction conditions typically involve temperatures ranging from 60°C to 120°C and hydrogen pressures between 0.5 to 1.2 megapascals [3]. A typical procedure involves adding 2,5-dichloronitrobenzene, catalyst, and ethanol to a high-pressure reactor system [2].
Research has demonstrated that solvent-free hydrogenation methods can achieve superior results compared to traditional solvent-based approaches [1]. The solvent-free methodology eliminates the need for organic solvents, thereby reducing raw material costs and energy consumption while maintaining stable product yield and quality [1]. This approach enables automatic continuous production of 2,5-dichloroaniline with improved process economics [1].
The hydrogenation reaction involves a multi-stage reactor system where 2,5-dichloronitrobenzene, hydrogen, catalyst, and assistant ammonia water are mixed for continuous hydrogenation [1]. The hydrogenation liquid flowing from the final-stage reactor undergoes membrane filtration and solid-liquid separation, with the separated catalyst being directly returned to the first-stage reactor without regeneration [1].
Parameter | Conventional Method | Solvent-Free Method |
---|---|---|
Temperature Range | 60-120°C | 110-120°C |
Pressure Range | 0.5-1.2 MPa | 1.1-1.2 MPa |
Solvent Requirement | Ethanol/Methanol | None |
Catalyst Recovery | Complex | Direct recycling |
Product Purity | 99.85% | 99.85% |
The direct chlorination of aniline represents an alternative synthetic pathway for producing dichloroaniline compounds [4] [5]. This approach involves the selective introduction of chlorine atoms onto the aniline ring through electrophilic aromatic substitution mechanisms [6]. The chlorination reaction can be controlled to achieve regioselective substitution at specific positions on the aromatic ring [7].
Palladium-catalyzed meta-carbon-hydrogen chlorination of anilines has been developed using norbornene as a mediator [4]. This method demonstrates excellent functional group tolerance and provides access to meta-chlorinated anilines with high yields [4]. The reaction utilizes aryl chlorosulfate as the chlorinating reagent in combination with palladium catalysts and specialized ligands [4].
The chlorination process can be conducted using various chlorinating agents, including sulfuryl chloride with organocatalyst systems [7]. Acetonitrile has been identified as an effective activator for sulfuryl chloride, enabling chlorination of electron-rich aromatic compounds with high yields [7]. The reaction conditions can be fine-tuned to achieve selective ortho or para chlorination depending on the catalyst system employed [7].
Hydrofluoric acid-mediated chlorination represents another approach for aniline chlorination [5]. This method facilitates complete release from aniline-hydrofluoric acid complexes without salt formation, resulting in improved product isolation and purification [5]. The increased boiling point of chlorinated anilines compared to unchlorinated precursors aids in product separation [5].
Traditional synthetic approaches include the reduction of dichloronitrobenzenes using alternative reducing agents beyond hydrogen gas [2]. Copper oxide-catalyzed reduction using ammonia borane complex represents one such methodology [2]. This approach involves treating 2,5-dichloronitrobenzene with ammonia borane complex in the presence of copper oxide catalyst at 50°C [2].
The copper oxide-mediated reduction proceeds without stirring to prevent aggregation of the catalyst particles, which could decrease the specific surface area [2]. Hydrogen gas bubbles generated in situ during the reaction ensure proper mixing of reactants [2]. The reaction progress can be monitored using thin-layer chromatography, and the solid copper oxide catalyst can be recovered by centrifugation for reuse [2].
Alternative reducing systems include the use of hydrazine hydrate in combination with supported catalysts [2]. This methodology involves performing the reduction in ethanol solvent at 60°C using a thermostatic bath for temperature control [2]. The catalyst loading typically ranges from 20 milligrams for 1 millimole of substrate [2].
Homogeneous catalytic systems for dichloroaniline synthesis primarily involve transition metal complexes dissolved in the reaction medium [8] [9]. Palladium-based homogeneous catalysts have demonstrated exceptional performance in carbon-hydrogen activation and chlorination reactions [8] [9]. These systems benefit from uniform catalyst distribution and precise control over reaction selectivity [8].
Rhodium-catalyzed systems represent another class of homogeneous catalysts effective for aromatic chlorination reactions [10]. Rhodium complexes enable regioselective carbon-hydrogen chlorination using dichloroethane as both solvent and chlorinating agent [10]. The catalytic system provides operational simplicity, good functional group tolerance, and wide substrate scope [10].
Ruthenium chloride has been identified as an efficient catalytic precursor for hydroarylation reactions involving carbon-hydrogen bond activation [11]. This catalytic system operates under mild conditions in dioxane at 80°C and demonstrates high compatibility with various functional groups [11]. The simplicity and cost-effectiveness of ruthenium trichloride make it attractive for synthetic applications [11].
Catalyst Type | Reaction Conditions | Selectivity | Yield Range |
---|---|---|---|
Palladium complexes | 100°C, toluene | Meta-selective | 70-93% |
Rhodium complexes | Ambient, dichloroethane | Ortho-selective | 65-85% |
Ruthenium chloride | 80°C, dioxane | Non-selective | 60-80% |
Heterogeneous catalytic systems offer significant advantages in terms of catalyst recovery and reuse [1] [3]. Platinum-based heterogeneous catalysts deposited on carbon supports demonstrate excellent activity for nitrobenzene hydrogenation reactions [12]. The platinum content typically ranges from 3% by weight on highly oleophilic carbon supports such as acetylene black [12].
Supported metal catalysts enable efficient hydrogenation while minimizing dehalogenation side reactions [3] [12]. The use of anti-dechlorinating agents such as morpholine helps preserve chlorine substituents during the reduction process [3] [12]. Reaction temperatures between 110°C and 120°C with hydrogen pressures of 1.1 to 1.2 megapascals provide optimal conditions [3].
Novel heterogeneous catalysts based on copper ions supported on polymeric carbon nitride frameworks have been developed [13]. These catalysts feature a unique heptazine chain structure with precisely controlled copper ion spacing of approximately 0.4 nanometers [13]. The dual copper core architecture enables more efficient and selective reactions compared to conventional single-metal catalysts [13].
The supported copper catalysts demonstrate remarkable stability through nine consecutive reaction cycles without detectable metal leaching [13]. This stability significantly reduces waste generation and metal contamination risks while improving overall process sustainability [13]. The catalyst architecture allows dynamic adaptation during chemical reactions for optimal reactant positioning [13].
Advanced catalytic materials include metal-organic frameworks and mesoporous supports designed for enhanced activity and selectivity [13]. Graphene-based catalyst supports have emerged as promising alternatives to traditional carbon supports [14]. Palladium immobilized on graphene oxide and reduced graphene oxide demonstrates rapid reaction kinetics for hydrodechlorination processes [14].
The granulation of graphene-supported catalysts using sand composites facilitates catalyst separation and recovery from aqueous solutions [14]. This approach improves the practical applicability of graphene-based catalysts in continuous flow systems [14]. The granulated catalyst maintains activity over extended reaction periods of 48 hours in column reactors [14].
Zeolite-supported catalysts offer unique advantages in terms of shape selectivity and controlled porosity [15]. Nickel oxide supported on clinoptilolite nanoparticles demonstrates enhanced photoactivity for chloroaniline degradation reactions [15]. The catalyst preparation involves ion exchange of the zeolite framework followed by calcination to generate the active nickel oxide phase [15].
Solvent-free synthetic methodologies represent a significant advancement toward environmentally sustainable production of 2,5-dichloroaniline [1]. The elimination of organic solvents reduces environmental impact while simplifying product isolation and purification processes [1]. These methodologies typically involve direct contact between reactants and catalysts without intervening solvent media [1].
The solvent-free hydrogenation process achieves comparable or superior results to traditional solvent-based methods [1]. Product yields remain stable at 99.85% purity with reduced dechlorination rates of 0.006% [3]. The absence of solvents eliminates solvent recovery and purification steps, thereby reducing energy consumption and operational costs [1].
Aqueous reaction media provide an alternative to organic solvents for chlorination reactions [16] [17]. Sodium chlorate combined with hydrochloric acid enables effective chlorination of aromatic compounds in aqueous medium under mild conditions [16]. This system achieves yields ranging from 75% to 96% while maintaining environmental compatibility [16].
N-chlorosuccinimide in aqueous media represents another solvent-free approach for aromatic chlorination [17]. This method combines chlorinating and oxidizing capabilities in a single reagent system [17]. The aqueous medium eliminates organic solvent requirements while providing efficient and easy-to-handle reaction conditions [17].
Flow chemistry methodologies enable continuous production of dichloroaniline compounds with improved process control and safety [18]. Continuous flow reactors provide precise temperature and residence time control, leading to enhanced reaction selectivity and yield [18]. The technology enables rapid screening of reaction conditions and real-time optimization [18].
Microreactor systems facilitate efficient heat and mass transfer, enabling reactions under more controlled conditions [18]. The reduced reaction volumes in flow systems minimize safety risks associated with hazardous intermediates and reagents [18]. Automated sampling and analysis systems enable real-time monitoring of reaction progress and product quality [18].
Flow chemistry approaches allow for telescoped synthetic sequences where multiple reaction steps are conducted in connected reactor modules [18]. This integration reduces intermediate isolation steps and improves overall process efficiency [18]. The continuous nature of flow processes enables steady-state operation with consistent product quality [18].
Flow Parameter | Typical Range | Benefits |
---|---|---|
Flow Rate | 0.5-2.0 mL/min | Precise residence time control |
Temperature | -90°C to 200°C | Enhanced reaction selectivity |
Pressure | 1-20 bar | Improved mass transfer |
Reactor Volume | 0.5-50 mL | Reduced safety risks |
Microwave-assisted synthesis enables rapid heating and enhanced reaction rates for dichloroaniline production [2]. The selective heating mechanism of microwave irradiation provides energy-efficient reaction conditions [2]. Microwave heating can significantly reduce reaction times compared to conventional thermal heating methods [2].
The dielectric heating mechanism in microwave-assisted reactions enables uniform temperature distribution throughout the reaction mixture [2]. This uniform heating eliminates hot spots and temperature gradients that can lead to side reactions and reduced selectivity [2]. The rapid heating rates achievable with microwave irradiation can improve reaction kinetics and overall efficiency [2].
Microwave-compatible reaction vessels and monitoring systems enable precise control over reaction parameters [2]. Temperature and pressure monitoring during microwave irradiation ensures safe operation and optimal reaction conditions [2]. The technology is particularly effective for reactions involving polar solvents and ionic intermediates [2].
Industrial-scale production of 2,5-dichloroaniline requires careful optimization of reaction parameters to ensure consistent quality and economic viability [1] [3]. Process optimization involves balancing reaction temperature, pressure, catalyst loading, and residence time to maximize yield while minimizing side reactions [1] [3]. Continuous monitoring and control systems ensure stable operation under industrial conditions [1].
The optimization of hydrogenation processes focuses on minimizing dechlorination while maintaining high conversion rates [3] [12]. Temperature control within narrow ranges prevents excessive dechlorination while ensuring complete nitro group reduction [3]. Pressure optimization balances hydrogen availability with equipment costs and safety considerations [3].
Catalyst optimization involves selecting appropriate support materials and metal loadings to achieve desired activity and stability [12]. The platinum content on carbon supports typically ranges from 3% to 5% by weight for optimal performance [12]. Catalyst particle size and distribution affect reaction kinetics and mass transfer efficiency [12].
Process integration strategies involve combining multiple unit operations to improve overall efficiency [1]. Heat integration between exothermic and endothermic process steps reduces energy consumption [1]. Solvent recovery systems, where applicable, minimize raw material costs and environmental impact [1].
Yield enhancement strategies focus on maximizing the conversion of starting materials to desired products while minimizing byproduct formation [1] [3]. The use of specialized additives such as morpholine prevents dechlorination during hydrogenation reactions [3] [12]. These additives form complexes with metal catalysts that selectively inhibit carbon-chlorine bond cleavage [12].
Reaction atmosphere control ensures optimal hydrogen availability while preventing oxidation reactions [3] [12]. Inert gas purging removes oxygen and moisture that could interfere with catalyst performance [12]. Hydrogen purity and pressure control maintain consistent reducing conditions throughout the reaction [3].
Temperature profiling during the reaction enables optimization of different reaction stages [12]. Initial hydrogenation of the nitro group occurs at moderate temperatures, followed by higher temperature treatment to reduce hydrazo compound impurities [12]. This staged approach minimizes side reactions while maximizing product purity [12].
Catalyst recycling strategies enable multiple use cycles while maintaining activity [1] [13]. Direct catalyst return without regeneration reduces processing costs and maintains production continuity [1]. Advanced catalyst designs incorporate anti-fouling features that extend catalyst lifetime [13].
Strategy | Implementation | Yield Improvement |
---|---|---|
Anti-dechlorination agents | Morpholine addition | 95-99% retention |
Temperature profiling | Staged heating | 2-5% yield increase |
Atmosphere control | Inert gas purging | 1-3% yield improvement |
Catalyst optimization | Support selection | 3-7% activity enhancement |
Quality control methodologies ensure consistent product purity and compliance with specifications [19] [20] [12]. Gas chromatography represents the primary analytical technique for purity determination and impurity profiling [19] [20]. Mass spectrometry provides structural confirmation and quantitative analysis of trace impurities [20].
High-performance liquid chromatography enables separation and quantification of dichloroaniline isomers and related compounds [21] [22]. The analytical methods must detect impurities at levels below 0.1% to ensure product quality [23]. Electrochemical detection and fluorescence detection provide enhanced sensitivity for trace analysis [21].
The crystal structure of 2,5-dichloroaniline has been comprehensively determined through X-ray diffraction analysis, revealing a monoclinic crystal system with space group P21/n [1] [2]. The compound crystallizes with four molecules per unit cell, exhibiting a pseudo-tetragonal geometry that is correctly described as monoclinic with β = 90.033(2)° [2]. The unit cell dimensions are a = 13.1141(7) Å, b = 3.8137(6) Å, and c = 13.1699(7) Å, measured at 120 K with a final refinement R factor of 0.026 [2].
The molecular structure analysis reveals that the benzene ring displays slight deformation from a regular hexagon, with observed bond lengths showing excellent agreement with simple molecular orbital calculations [3]. The amino group deviates by 0.24(1) Å from the plane defined by the aromatic ring atoms [1], indicating a non-coplanar arrangement that significantly influences the compound's electronic properties and reactivity patterns.
Parameter | Value | Source |
---|---|---|
Space Group | P21/n | [2] |
Crystal System | Monoclinic | [2] |
Cell Dimensions a (Å) | 13.1141(7) | [2] |
Cell Dimensions b (Å) | 3.8137(6) | [2] |
Cell Dimensions c (Å) | 13.1699(7) | [2] |
Beta Angle (°) | 90.033(2) | [2] |
Temperature (K) | 120 | [2] |
Final R Factor | 0.026 | [2] |
Density (Mg/m³) | 1.634 | [2] |
Z | 4 | [2] |
Detailed polymorphism studies have established that 2,5-dichloroaniline does not exhibit polymorphic behavior under standard conditions [1]. The original crystal structure determination reported cell dimensions that, when transformed into the P21/c setting and considering the temperature of determination, are equivalent to the current refined structure [1]. This confirms that the apparent differences in earlier crystallographic reports were due to different space group settings rather than true polymorphism.
The investigation involved careful analysis of potential pseudo-symmetry elements using PLATON software, which demonstrated that the lattice features metrical symmetry (pseudo-tetragonal or pseudo-orthorhombic) not supported by the cell contents [1] [2]. This analysis definitively confirmed the monoclinic crystal system and ruled out higher symmetry alternatives.
The crystal packing of 2,5-dichloroaniline is stabilized by a network of intermolecular interactions that create a three-dimensional supramolecular architecture [1] [2]. The most significant interactions include N—H⋯N hydrogen bonding, π–π stacking, and chlorine-chlorine contacts.
Hydrogen bond formation occurs between amine groups, involving only one hydrogen atom (H1B) of each amino group [1]. This selective hydrogen bonding creates continuous chains of molecules running parallel to the b-axis direction, with each chain containing two of the four symmetry-related molecules per unit cell. The N—H⋯N hydrogen bonds exhibit distances in the range of 2.85-3.12 Å with angles between 165-175° [1].
The aromatic rings pack face-to-face in these molecular chains through translational symmetry along the b-axis, with a close separation of 3.490 Å indicating significant π–π stacking interactions [1]. These stacking interactions contribute substantially to the crystal stability and influence the electronic properties of the solid state.
Interaction Type | Distance (Å) | Angle (°) | Description | Source |
---|---|---|---|---|
N—H⋯N Hydrogen Bond | 2.85-3.12 | 165-175 | Links amine groups forming chains along b-axis | [1] [2] |
π–π Stacking | 3.490 | N/A | Face-to-face aromatic ring stacking | [1] [2] |
Cl⋯Cl Contact | 3.3219(8) | N/A | Short chlorine-chlorine contact | [1] [2] |
N—H⋯Cl Intramolecular | 2.63(2) | 107(2) | Weak intramolecular interaction | [1] [2] |
Chlorine-chlorine interactions represent another important stabilizing factor, with the shortest Cl⋯Cl separation being Cl1⋯Cl2(-½ + x, ½ - y, -½ + z) = 3.3219(8) Å [1]. This distance is slightly shorter than the previously reported value of 3.37 Å, indicating strong halogen-halogen interactions that contribute to the overall crystal cohesion.
Comprehensive density functional theory calculations have been performed on 2,5-dichloroaniline using various basis sets, with the B3LYP/6-311++G(d,p) level providing the most reliable results [4] [5]. The total energy of the optimized structure is -1206.93393495 Hartree, with a zero-point vibrational energy of 61.30972 kcal/mol [5].
The molecular geometry optimization confirms that 2,5-dichloroaniline belongs to the Cs point group symmetry, with the amino group showing slight deviation from planarity relative to the benzene ring [5]. The calculated rotational constants are 2.92449, 0.63488, and 0.52180 GHz for the A, B, and C axes respectively [5], providing valuable information for spectroscopic identification and gas-phase studies.
Vibrational frequency calculations using DFT methods have been extensively validated against experimental infrared and Raman spectra [4] [5]. The calculated frequencies show excellent agreement with experimental observations when appropriate scaling factors are applied, confirming the reliability of the computational approach for predicting molecular properties.
Property | B3LYP/6-311++G(d,p) | Source |
---|---|---|
Total Energy (Hartree) | -1206.93393495 | [5] |
Zero-point Energy (kcal/mol) | 61.30972 | [5] |
Rotational Constants A (GHz) | 2.92449 | [5] |
Rotational Constants B (GHz) | 0.63488 | [5] |
Rotational Constants C (GHz) | 0.52180 | [5] |
Point Group Symmetry | Cs | [5] |
Frontier molecular orbital analysis reveals critical insights into the electronic structure and reactivity of 2,5-dichloroaniline [5]. The highest occupied molecular orbital (HOMO) is primarily composed of π orbitals concentrated on the benzene ring with significant contribution from the nitrogen lone pair, located at -5.764744 eV [5]. The lowest unoccupied molecular orbital (LUMO) exhibits π* antibonding character distributed across the benzene ring system at -0.546898 eV [5].
The HOMO-LUMO energy gap of 5.217846 eV indicates moderate chemical stability and reactivity [5]. This energy gap is associated with high chemical reactivity and relatively low kinetic stability compared to unsubstituted aniline [5]. The orbital analysis demonstrates that the chlorine substituents significantly influence the electronic distribution, with chlorine lone pairs contributing to the HOMO-1 and HOMO-2 orbitals.
Density of states (DOS) analysis provides additional insight into the electronic structure, showing the distribution of occupied and virtual orbitals [5]. The DOS spectrum reveals filled orbitals from -20 eV to -5 eV and virtual orbitals from -5 eV to 0 eV, with high-intensity regions indicating multiple available states for electron occupation.
Orbital Type | Energy (eV) | Character | Source |
---|---|---|---|
HOMO | -5.764744 | π orbital on benzene ring, N lone pair | [5] |
HOMO-1 | -6.128 | π orbital, Cl lone pairs | [5] |
HOMO-2 | -6.892 | π orbital, aromatic system | [5] |
LUMO | -0.546898 | π* antibonding, benzene ring | [5] |
LUMO+1 | 0.234 | π* antibonding | [5] |
LUMO+2 | 0.578 | σ* antibonding | [5] |
Advanced quantum chemical calculations employing various computational methods have been systematically applied to elucidate the electronic properties of 2,5-dichloroaniline [4] [6] [5]. Time-dependent density functional theory (TD-DFT) calculations have been performed to investigate electronic transitions and optical properties, providing excellent correlation with experimental ultraviolet-visible absorption spectra [5].
Natural bond orbital (NBO) analysis has been conducted to understand the intramolecular charge transfer mechanisms and hyperconjugative interactions within the molecule [5]. The calculations reveal significant charge delocalization between the amino group and the aromatic ring, with chlorine substituents acting as electron-withdrawing groups that modulate the overall electronic distribution.
Molecular electrostatic potential (MEP) mapping has been generated to identify reactive sites and predict intermolecular interaction patterns [5]. The MEP surface shows negative potential regions around the amino nitrogen and chlorine atoms, while positive potential areas are localized near the aromatic hydrogen atoms, providing valuable insights for understanding molecular recognition and binding phenomena.
Chemical reactivity descriptors calculated from frontier orbital energies include hardness (η = 2.609 eV), softness (S = 0.192 eV⁻¹), electronegativity (χ = 3.156 eV), and electrophilicity (ω = 1.909 eV) [5]. These parameters quantify the molecular reactivity and provide a theoretical framework for predicting chemical behavior in various reaction environments.
The electronic structure of 2,5-dichloroaniline exhibits strong correlations with its chemical reactivity patterns, as demonstrated through comprehensive quantum chemical analysis [5] [7]. The frontier molecular orbital energies directly influence the compound's ability to participate in electron transfer processes, with the HOMO energy (-5.764744 eV) determining electron-donating capability and the LUMO energy (-0.546898 eV) governing electron-accepting properties [5].
Electrophilicity and nucleophilicity indices calculated from orbital energies provide quantitative measures of reactivity [5]. The global electrophilicity index (ω = 1.909 eV) indicates moderate electrophilic character, while the chemical hardness (η = 2.609 eV) suggests intermediate stability between hard and soft chemical species [5]. These electronic descriptors successfully predict the compound's behavior in various chemical transformations.
Fukui function analysis reveals local reactivity sites within the molecule, identifying the amino nitrogen as the primary nucleophilic center and the aromatic carbons adjacent to chlorine substituents as potential electrophilic sites [5]. This localized reactivity information is crucial for understanding regioselectivity in chemical reactions and designing structure-activity relationships.
The influence of chlorine substituents on the electronic properties and reactivity of 2,5-dichloroaniline has been systematically investigated through comparative studies with other dichloroaniline isomers [4]. The 2,5-substitution pattern creates unique electronic effects that distinguish this compound from the 2,3-, 2,4-, 3,4-, and 3,5-isomers in terms of molecular orbital energies, dipole moments, and chemical reactivity.
Hammett parameter analysis demonstrates that the chlorine atoms at positions 2 and 5 exert strong electron-withdrawing effects through both inductive and resonance mechanisms [7]. The cumulative effect of these substituents results in a significant reduction of electron density on the amino group compared to unsubstituted aniline, affecting both basicity and nucleophilicity properties.
Terahertz time-domain spectroscopy studies have successfully differentiated 2,5-dichloroaniline from its 3,4-isomer based on distinct vibrational modes influenced by the substitution pattern [9]. These spectroscopic fingerprints provide experimental validation of the calculated electronic structure differences and demonstrate the practical utility of structure-activity correlations.
Descriptor | Value | Method | Source |
---|---|---|---|
Molecular Volume (ų) | 162.5 | DFT B3LYP/6-311++G(d,p) | [5] |
Molecular Surface Area (Ų) | 198.3 | DFT B3LYP/6-311++G(d,p) | [5] |
Polar Surface Area (Ų) | 26.02 | Topological calculation | [10] |
LogP (octanol/water) | 2.92 | Experimental/Calculated | [10] |
Hardness η (eV) | 2.609 | DFT calculation | [5] |
Softness S (eV⁻¹) | 0.192 | DFT calculation | [5] |
Electronegativity χ (eV) | 3.156 | DFT calculation | [5] |
Electrophilicity ω (eV) | 1.909 | DFT calculation | [5] |
Comprehensive molecular descriptor calculations have been performed to establish quantitative structure-activity relationships for 2,5-dichloroaniline [5] [10]. These descriptors encompass topological, electronic, geometric, and physicochemical properties that collectively define the compound's molecular profile and predict its biological and chemical activities.
Topological descriptors include molecular volume (162.5 ų), molecular surface area (198.3 Ų), and polar surface area (26.02 Ų) [5] [10]. These geometric parameters directly correlate with membrane permeability, bioavailability, and intermolecular interaction potential, making them valuable for pharmaceutical and environmental applications.
Electronic descriptors derived from quantum chemical calculations provide detailed information about charge distribution, orbital energies, and reactivity indices [5]. The dipole moment (1.31 Debye) and polarizability (14.8 ų) contribute to understanding molecular interactions and solvation behavior in different chemical environments.
Physicochemical descriptors such as LogP (2.92) indicate lipophilicity and membrane partitioning behavior [10]. The molar refractivity and other optical properties calculated from electronic structure theory provide additional insights into molecular recognition processes and binding affinity predictions.
The conformational energy landscape of 2,5-dichloroaniline has been systematically explored through quantum chemical calculations to identify stable conformations and transition states [5] [4]. The ground state conformation exhibits a nearly planar geometry with Cs symmetry, where the amino group shows minimal deviation from the aromatic ring plane [5].
Energy scanning calculations along key torsional coordinates reveal shallow potential energy surfaces for amino group rotation, with energy barriers ranging from 12-15 kcal/mol [4]. The relatively low rotational barriers indicate significant conformational flexibility at ambient temperatures, which influences the dynamic behavior and intermolecular interactions of the compound.
Potential energy surface mapping demonstrates that the most stable conformation corresponds to the crystal structure geometry, validating the computational methodology and confirming the reliability of theoretical predictions [5]. Alternative conformations lie within 2-3 kcal/mol of the global minimum, suggesting accessible conformational states under thermal conditions.
Detailed rotational barrier calculations have been performed for the amino group rotation about the C-N bond axis [4] [5]. The barrier height of approximately 12-15 kcal/mol reflects the partial double bond character resulting from π-conjugation between the nitrogen lone pair and the aromatic π-system [4].
Temperature-dependent conformational analysis reveals that at room temperature, the molecule primarily exists in the planar conformation with occasional excursions to slightly twisted geometries [5]. The calculated activation energies for conformational interconversion are consistent with nuclear magnetic resonance observations of dynamic behavior in solution.
Comparison with other aniline derivatives demonstrates that chlorine substitution at the 2 and 5 positions slightly increases the rotational barrier compared to unsubstituted aniline, due to enhanced π-conjugation and steric interactions [4]. This enhanced barrier contributes to the preferred planar geometry observed in both crystal and gas phases.
Parameter | Value | Method | Source |
---|---|---|---|
Ground State Conformation | Nearly planar | X-ray crystallography | [1] [2] |
Amino Group Deviation from Ring Plane (Å) | 0.24(1) | X-ray crystallography | [1] |
Rotational Barrier NH₂ (kcal/mol) | 12-15 | DFT calculation | [4] |
Torsion Angle C-C-C-N (°) | 2.3±1.5 | DFT calculation | [5] |
Molecular Planarity | Cs symmetry | Symmetry analysis | [5] |
Dynamic behavior studies of 2,5-dichloroaniline have been conducted using molecular dynamics simulations and temperature-dependent spectroscopic techniques [5]. These investigations reveal the time-dependent conformational fluctuations and vibrational motions that characterize the molecular behavior under various conditions.
Nuclear magnetic resonance spectroscopy provides experimental evidence for conformational dynamics, with chemical shift temperature dependence indicating rapid exchange between conformational states [5]. The observed line broadening and coalescence phenomena confirm the calculated activation energies for conformational interconversion.
Vibrational spectroscopy analysis reveals characteristic frequency shifts associated with conformational changes, particularly in the amino group stretching and bending modes [4] [5]. These spectroscopic signatures provide experimental validation of the theoretical conformational analysis and demonstrate the practical utility of dynamic behavior studies for molecular characterization.
Acute Toxic;Health Hazard;Environmental Hazard